

Preclinical Profile of GNF-6231: A Potent and Selective Porcupine Inhibitor

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Compound of Interest

Compound Name: GNF-6231

Cat. No.: B15603006

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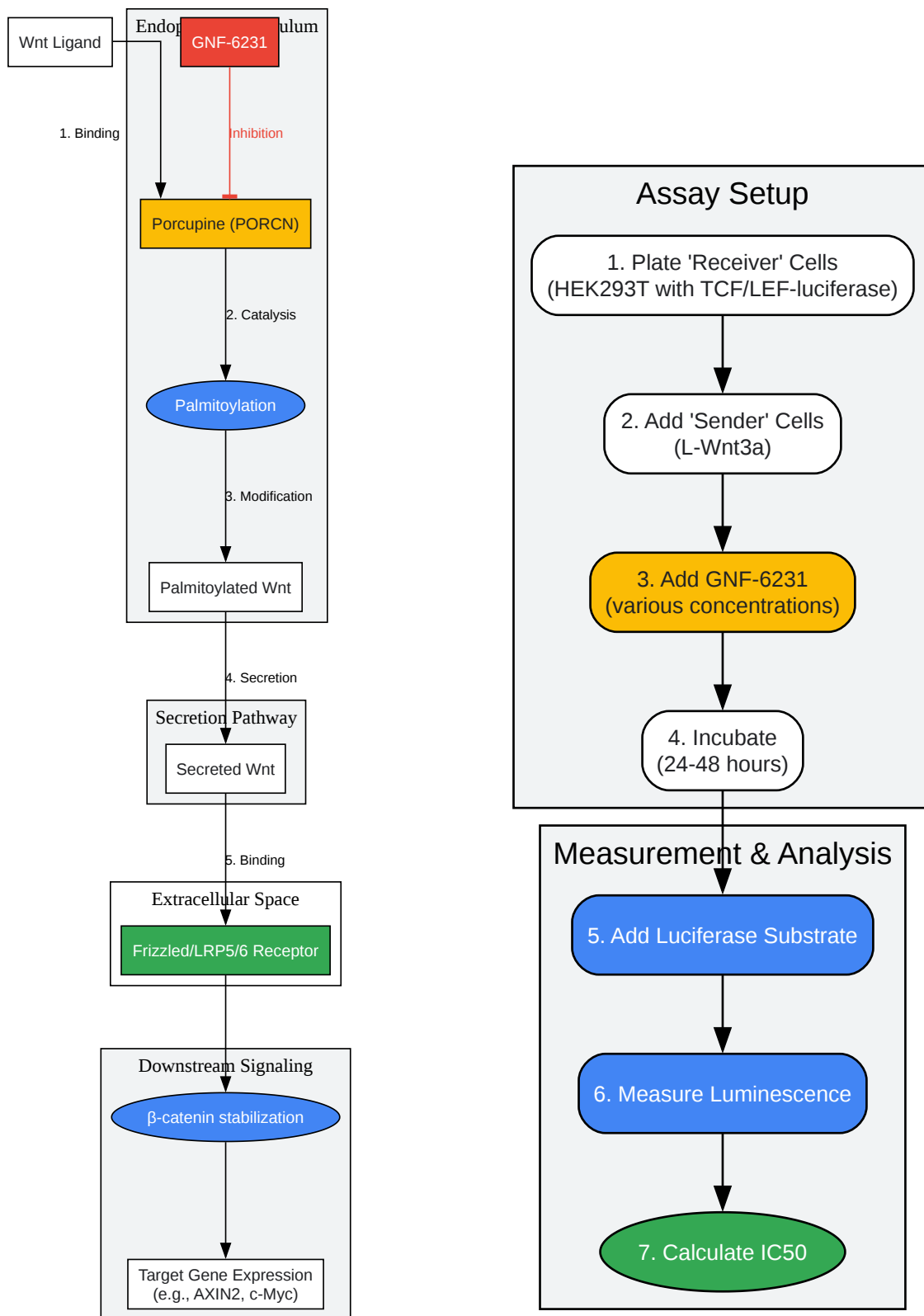
This technical guide provides a comprehensive overview of the preclinical data available for **GNF-6231**, a potent, selective, and orally bioavailable small molecule inhibitor of Porcupine (PORCN). **GNF-6231** represents a promising therapeutic candidate for Wnt-driven pathologies, including various forms of cancer.[1][2] By targeting PORCN, a membrane-bound O-acyltransferase, **GNF-6231** effectively inhibits the secretion of all Wnt ligands, thereby blocking the activation of Wnt signaling pathways.[3][4][5]

Mechanism of Action: Targeting Wnt Ligand Secretion

The Wnt signaling pathway is a crucial regulator of cellular processes such as proliferation, differentiation, and migration.[6] Its aberrant activation is a known driver in numerous cancers.[1] The canonical Wnt pathway is initiated by the binding of secreted Wnt ligands to Frizzled (FZD) receptors and LRP5/6 co-receptors.[7] This leads to the stabilization and nuclear translocation of β -catenin, which then activates the transcription of Wnt target genes.[6]

Porcupine (PORCN) is an enzyme residing in the endoplasmic reticulum that catalyzes the palmitoylation of Wnt ligands, a critical post-translational modification necessary for their secretion and biological activity.[2][4][5] **GNF-6231** directly inhibits the enzymatic activity of PORCN, preventing Wnt palmitoylation and subsequent secretion.[2][3] This blockade of both

autocrine and paracrine Wnt signaling leads to the downregulation of Wnt target genes and the inhibition of tumor cell proliferation in Wnt-dependent cancer models.[6]



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Phone: (601) 213-4426

Email: info@benchchem.com